molecular formula C13H9ClF3NO2 B2848619 Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate CAS No. 2177266-12-3

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2848619
CAS No.: 2177266-12-3
M. Wt: 303.67
InChI Key: USBKHXKUSCFHGP-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 5th position, and an ethyl ester group at the 3rd position of the quinoline ring

Scientific Research Applications

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Safety and Hazards

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitrobenzotrifluoride with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or tetrahydrofuran to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Ester Hydrolysis: 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylic acid.

Comparison with Similar Compounds

Ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 4-chloroquinoline-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Ethyl 5-(trifluoromethyl)quinoline-3-carboxylate: Lacks the chloro group, leading to variations in reactivity and applications.

    4-Chloro-5-(trifluoromethyl)quinoline-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.

The presence of both chloro and trifluoromethyl groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous for various applications.

Properties

IUPAC Name

ethyl 4-chloro-5-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)7-6-18-9-5-3-4-8(13(15,16)17)10(9)11(7)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBKHXKUSCFHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2N=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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